molecular formula C12H20ClN5OS B14644197 4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine CAS No. 55921-70-5

4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine

Cat. No.: B14644197
CAS No.: 55921-70-5
M. Wt: 317.84 g/mol
InChI Key: RUDQYVYWAGQGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the chloro, hydroxyethylamino, methylpiperazino, and methylthio groups through a series of substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions, such as:

  • 4-Chloro-2-(2-hydroxyethylamino)-5-methylthiopyrimidine
  • 4-Chloro-6-(4-methylpiperazino)-5-methylthiopyrimidine
  • 2-(2-Hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine

Uniqueness

What sets 4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications where other similar compounds may not be as effective.

Properties

CAS No.

55921-70-5

Molecular Formula

C12H20ClN5OS

Molecular Weight

317.84 g/mol

IUPAC Name

2-[[4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-yl]amino]ethanol

InChI

InChI=1S/C12H20ClN5OS/c1-17-4-6-18(7-5-17)11-9(20-2)10(13)15-12(16-11)14-3-8-19/h19H,3-8H2,1-2H3,(H,14,15,16)

InChI Key

RUDQYVYWAGQGNG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C(=NC(=N2)NCCO)Cl)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.